1-(([1,1'-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carbohydrazide
Overview
Description
1-(([1,1’-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carbohydrazide is an organic compound that features a biphenyl group linked to a pyrazole ring through a methylene bridge
Mechanism of Action
Target of Action
Similar biphenyl derivatives have been reported to inhibit the pd-1/pd-l1 pathway , which plays a crucial role in immune response regulation. This pathway is often exploited by cancer cells to evade the immune system, making it a popular target for cancer therapies .
Mode of Action
Based on the known actions of similar biphenyl derivatives, it can be hypothesized that this compound may interact with its targets (such as the pd-1/pd-l1 pathway) to inhibit their function . This inhibition could potentially disrupt the ability of cancer cells to evade the immune system, thereby enhancing the body’s ability to fight against cancer .
Biochemical Pathways
If the compound does indeed act on the pd-1/pd-l1 pathway as suggested, it could affect various downstream effects related to immune response regulation . For instance, the inhibition of the PD-1/PD-L1 pathway could potentially enhance T-cell activation and proliferation, promoting a more robust immune response against cancer cells .
Pharmacokinetics
Similar biphenyl derivatives have been reported to have good oral bioavailability, high tumor penetration, and favorable pharmacokinetic properties . These properties suggest that the compound could potentially be well-absorbed and distributed in the body, metabolized effectively, and excreted in a timely manner.
Result of Action
This could result in increased activation and proliferation of T-cells, leading to a more robust immune response and potentially contributing to the destruction of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(([1,1’-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the biphenyl intermediate: This can be achieved through reactions such as the Suzuki-Miyaura coupling, where a boronic acid derivative of biphenyl reacts with an aryl halide in the presence of a palladium catalyst.
Attachment of the pyrazole ring: The biphenyl intermediate is then reacted with a suitable pyrazole precursor under conditions that facilitate the formation of the pyrazole ring.
Introduction of the carbohydrazide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(([1,1’-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the biphenyl or pyrazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(([1,1’-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl derivatives: Compounds such as 1,1’-biphenyl-4-carboxylic acid and 1,1’-biphenyl-4-amine share structural similarities with 1-(([1,1’-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carbohydrazide.
Pyrazole derivatives: Compounds like 1H-pyrazole-3-carboxylic acid and 1H-pyrazole-3-carboxamide are structurally related to the pyrazole moiety of the compound.
Uniqueness
The uniqueness of 1-(([1,1’-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carbohydrazide lies in its combination of the biphenyl and pyrazole moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[(4-phenylphenoxy)methyl]pyrazole-3-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-19-17(22)16-10-11-21(20-16)12-23-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,12,18H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGZFVXKPGDUBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCN3C=CC(=N3)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901144309 | |
Record name | 1-[([1,1′-Biphenyl]-4-yloxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901144309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004643-36-0 | |
Record name | 1-[([1,1′-Biphenyl]-4-yloxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[([1,1′-Biphenyl]-4-yloxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901144309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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